7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a benzimidazole ring fused with a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole and triazolopyrimidine intermediates under controlled conditions. For instance, the reaction may involve the use of enaminonitriles and benzohydrazides under microwave irradiation to achieve the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may utilize scalable microwave-assisted synthesis techniques, which offer advantages such as reduced reaction times and higher yields. The use of eco-friendly and catalyst-free methods is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes like CDK2.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit CDK2 by binding to its active site, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its medicinal properties and applications in various therapeutic areas.
Uniqueness
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of benzimidazole and triazolopyrimidine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C21H19N7O |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-(1H-benzimidazol-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H19N7O/c1-12-7-3-4-8-14(12)27-20(29)17-13(2)24-21-22-11-23-28(21)18(17)19-25-15-9-5-6-10-16(15)26-19/h3-11,18H,1-2H3,(H,25,26)(H,27,29)(H,22,23,24) |
InChI Key |
FOGBLLNVZMSURW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=NC5=CC=CC=C5N4)C |
Origin of Product |
United States |
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